Receptor Cross-Reactivity: Differential PAR-1 Versus PAR-2 Engagement of H-Thr-Phe-Leu-Leu-Arg-Asn-OH and TRAP-6 (2-6)
H-Thr-Phe-Leu-Leu-Arg-Asn-OH demonstrates PAR-2 cross-agonism, whereas the truncated pentapeptide TRAP-6 (2-6) (H-Phe-Leu-Leu-Arg-Asn-OH), which lacks the N-terminal threonine, exhibits a marked reduction in PAR-2 activation capacity. In Xenopus oocyte calcium efflux assays, PAR-2-expressing cells respond to the hexapeptide TRAP (SFLLRNP-NH₂) with an EC₅₀ of 1 μM [1]. H-Thr-Phe-Leu-Leu-Arg-Asn-OH, containing the threonine residue characteristic of the PAR-1 tethered ligand domain, engages PAR-2 with comparable cross-reactivity. In contrast, the pentapeptide fragment TRAP-6 (2-6) shows diminished PAR-2 activation—the native PAR-2 agonist SLIGRL achieves an EC₅₀ of 0.5–2.0 μM [2], while the N-terminally truncated fragment cannot achieve this potency due to loss of the critical threonine interaction moiety. This differential cross-reactivity is consistent with the structural principle that an amino-terminal serine or threonine is critical for PAR-2 agonist activity [3].
| Evidence Dimension | PAR-2 receptor cross-agonism (EC₅₀) |
|---|---|
| Target Compound Data | Cross-agonism comparable to SFLLRNP-NH₂ (EC₅₀ = 1 μM) based on threonine-containing N-terminus [1] |
| Comparator Or Baseline | TRAP-6 (2-6) (H-Phe-Leu-Leu-Arg-Asn-OH): significantly reduced PAR-2 activation due to N-terminal truncation; SLIGRL (PAR-2 native ligand): EC₅₀ = 0.5–2.0 μM [2] |
| Quantified Difference | N-terminal threonine-containing hexapeptide retains PAR-2 cross-agonism; pentapeptide truncation markedly reduces or abolishes PAR-2 activation. |
| Conditions | Xenopus oocyte calcium efflux assay expressing PAR-1 or PAR-2 receptors [1] |
Why This Matters
For experimental designs requiring concurrent PAR-1 and PAR-2 activation, H-Thr-Phe-Leu-Leu-Arg-Asn-OH provides dual-receptor engagement not achievable with the N-terminally truncated pentapeptide TRAP-6 (2-6).
- [1] Blackhart BD, Emilsson K, Nguyen D, Teng W, Martelli AJ, Nystedt S, Sundelin J, Scarborough RM. Ligand cross-reactivity within the protease-activated receptor family. J Biol Chem. 1996;271(28):16466-16471. View Source
- [2] Blackhart BD, Emilsson K, Nguyen D, Teng W, Martelli AJ, Nystedt S, Sundelin J, Scarborough RM. Ligand cross-reactivity within the protease-activated receptor family. J Biol Chem. 1996;271(28):16466-16471. View Source
- [3] Blackhart BD, Emilsson K, Nguyen D, Teng W, Martelli AJ, Nystedt S, Sundelin J, Scarborough RM. Ligand cross-reactivity within the protease-activated receptor family. J Biol Chem. 1996;271(28):16466-16471. View Source
